8-(4-chlorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one
Description
The compound 8-(4-chlorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a polycyclic heteroaromatic molecule featuring a fused [1,4]dioxino[2,3-g]quinolin-9-one scaffold. Key structural attributes include:
- Position 8: Substituted with a 4-chlorobenzoyl group (Cl at para position on the benzoyl ring), introducing electron-withdrawing effects and enhancing lipophilicity.
- Position 6: Functionalized with a (2-fluorophenyl)methyl group, where the fluorine atom occupies the ortho position on the benzyl ring, influencing steric and electronic properties.
The molecular formula is inferred as C₂₆H₁₈ClFNO₄, with an approximate molecular weight of 462.45 g/mol (calculated from substituent contributions). The compound’s logP (partition coefficient) is estimated to be ~4.5–5.0, reflecting moderate hydrophobicity due to halogenated aromatic substituents .
Properties
IUPAC Name |
8-(4-chlorobenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H17ClFNO4/c26-17-7-5-15(6-8-17)24(29)19-14-28(13-16-3-1-2-4-20(16)27)21-12-23-22(31-9-10-32-23)11-18(21)25(19)30/h1-8,11-12,14H,9-10,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIXGRPOMQRBBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=C3C(=C2)N(C=C(C3=O)C(=O)C4=CC=C(C=C4)Cl)CC5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H17ClFNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(4-chlorobenzoyl)-6-[(2-fluorophenyl)methyl]-2H,3H,6H,9H-[1,4]dioxino[2,3-g]quinolin-9-one is a synthetic derivative of quinoline that has garnered attention for its potential biological activities. Quinoline derivatives are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article aims to explore the biological activity of this specific compound through various studies and research findings.
Biological Activity Overview
Research indicates that compounds within the quinoline family exhibit significant biological activities. The specific compound has shown promise in various areas:
- Anticancer Activity : Several studies have demonstrated that quinoline derivatives can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Antimicrobial Properties : Some derivatives have been tested against bacterial strains, showing effective inhibition of growth.
- Anti-inflammatory Effects : Quinoline compounds have also been noted for their ability to modulate inflammatory pathways.
Anticancer Activity
A study focused on the anticancer properties of similar quinoline derivatives highlighted their effectiveness against human non-small cell lung cancer (A549) cells. The results indicated that certain halogenated derivatives exhibited IC50 values significantly lower than those of established chemotherapeutics such as 5-fluorouracil (5-FU) .
Table 1: Comparison of IC50 Values for Quinoline Derivatives
| Compound | IC50 (µM) | Mechanism of Action |
|---|---|---|
| This compound | TBD | Induces apoptosis via mitochondrial pathways |
| Compound 6k | 3.14 | Mitochondrial and caspase-3 dependent |
| Compound 6l | 0.46 | Apoptosis induction |
| 5-Fluorouracil | 4.98 | DNA synthesis inhibition |
The mechanism through which this compound exerts its anticancer effects appears to involve the induction of apoptosis. In vitro studies show that treatment with the compound leads to:
- Increased expression of pro-apoptotic proteins (e.g., Bax).
- Decreased expression of anti-apoptotic proteins (e.g., Bcl-2).
- Activation of caspase-3 , a critical executor in the apoptotic pathway .
Antimicrobial Activity
In addition to its anticancer properties, preliminary assessments have indicated potential antimicrobial activity against various bacterial strains. The presence of halogen atoms in the structure is believed to enhance its interaction with microbial membranes.
Case Studies and Research Findings
A comprehensive analysis involving synthesized derivatives similar to the target compound revealed a pattern where halogen substitutions significantly impacted biological activity. For instance:
- Compounds with fluorine substitutions showed increased potency in inhibiting cancer cell growth compared to their non-halogenated counterparts.
- The structural modifications facilitated better binding affinity to target proteins involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key analogs of the target compound, highlighting structural variations at positions 6 and 8 and their physicochemical properties:
Key Findings and Implications
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (Cl, F) : Halogens at R₁ (position 8) and R₂ (position 6) increase logP and stability. For example, replacing benzoyl (logP 4.6) with 4-chlorobenzoyl (logP ~4.9) enhances hydrophobicity, which may improve membrane permeability .
- Polar Groups (Methoxy, Ethoxy) : Dimethoxy or ethoxy substituents (e.g., ) reduce logP (3.2–3.8) but increase hydrogen-bond acceptor counts (e.g., 6 H-bond acceptors in ), which may enhance aqueous solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
